2-Cyclopropylpyridine
Overview
Description
2-Cyclopropylpyridine is an organic compound with the molecular formula C₈H₉N. It is a derivative of pyridine, where a cyclopropyl group is attached to the second carbon of the pyridine ring.
Mechanism of Action
Mode of Action
Pyridine derivatives, such as dihydropyridines, are known to bind to and block voltage-gated l-type calcium channels found on smooth muscle cells of arterial blood vessels . This interaction leads to a decrease in blood vessel contraction, leading to vasodilation . It’s possible that 2-Cyclopropylpyridine may have a similar mode of action, but this requires further investigation.
Biochemical Pathways
The compound’s potential interaction with calcium channels could affect various cellular processes, including muscle contraction, neurotransmitter release, and gene expression
Result of Action
Given the potential interaction with calcium channels, it’s possible that the compound could affect cellular processes such as muscle contraction and neurotransmitter release . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpyridine can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with cyclopropylmagnesium bromide in the presence of a palladium catalyst. This method is known for its efficiency and high yield .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure maximum yield and purity. The Sandmeyer reaction is another method used, where 2-amino-5-cyclopropylpyridine is reacted with organic nitrites in the presence of copper (II) halides .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Acyl chlorides or anhydrides are used under acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Hydrogenated derivatives.
Substitution: N-acyl-2-cyclopropylpyridinium salts.
Scientific Research Applications
2-Cyclopropylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
2-Methylpyridine: Similar in structure but with a methyl group instead of a cyclopropyl group.
2-Ethylpyridine: Contains an ethyl group at the second position.
2-Propylpyridine: Features a propyl group at the second position.
Uniqueness: 2-Cyclopropylpyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in studies involving steric hindrance and electronic effects .
Properties
IUPAC Name |
2-cyclopropylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-6-9-8(3-1)7-4-5-7/h1-3,6-7H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHYUUVUQGJUJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514682 | |
Record name | 2-Cyclopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20797-87-9 | |
Record name | 2-Cyclopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2-cyclopropylpyridine?
A: this compound is an organic compound with a molecular formula of C8H9N []. The structure consists of a pyridine ring directly bonded to a cyclopropane ring at the second position. Further details on its molecular conformation can be found in research focusing on intramolecular forces within the molecule [].
Q2: Has this compound been used in any notable catalytic reactions?
A: Yes, recent research highlights the use of this compound in C–H borylation reactions []. Specifically, it acts as a directing group in the iridium-catalyzed borylation of cyclopropanes and cyclobutanes using bis(pinacolato)diboron []. The silica-SMAP–iridium catalyst system, in conjunction with this compound, showed superior activity compared to other ligand–iridium systems for this reaction [].
Q3: Is there any spectroscopic data available for this compound?
A: While the provided abstracts lack specific spectroscopic details, a publication exists focusing solely on the synthesis and spectrum of this compound []. This suggests the availability of comprehensive spectroscopic data, likely including NMR, IR, and potentially mass spectrometry data.
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